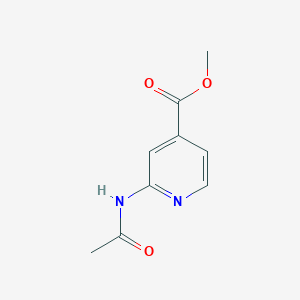

Methyl 2-acetamidoisonicotinate

Übersicht

Beschreibung

Methyl 2-acetamidoisonicotinate, also known as MAI, is a chemical compound with the molecular formula C9H10N2O3 . It has gained significant attention in the field of life sciences due to its unique physical and chemical properties.

Molecular Structure Analysis

The molecular structure of Methyl 2-acetamidoisonicotinate consists of two nitrogen-containing rings, pyridine and pyrrolidine, linked by a carbon–carbon bond . The systematic name for this compound is Methyl 2-acetamidoisonicotinate .Physical And Chemical Properties Analysis

Methyl 2-acetamidoisonicotinate has a molecular weight of 194.19 g/mol. It has a density of 1.3±0.1 g/cm3, a boiling point of 403.7±30.0 °C at 760 mmHg, and a flash point of 197.9±24.6 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Methyl 2-acetamidoisonicotinate: A Comprehensive Analysis of Scientific Research Applications

Agrochemical Synthesis: Methyl 2-acetamidoisonicotinate has been utilized in the design and synthesis of agrochemicals. Compounds incorporating this molecule have demonstrated significant insecticidal activities, particularly against aphids, and fungicidal properties, making it a valuable component in agricultural chemistry .

Drug Discovery: In the realm of drug discovery, derivatives of Methyl 2-acetamidoisonicotinate have been explored for their potential as bioisosteres in the development of new pharmacological agents. This includes research into compounds that may inhibit key enzymes like phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR), which are important targets in cancer therapy .

Antibacterial and Antifungal Applications: The compound’s analogs have shown promise as natural antifungal and antibacterial agents, with studies indicating their efficacy in combating various microbial threats. This opens up possibilities for its use in developing new antibiotics .

Biopharmaceutical Production: Actinomycetes, known for their role in antibiotic production, can be linked to the synthesis of Methyl 2-acetamidoisonicotinate-based drugs. These compounds may find applications in creating antibacterial, antifungal, anti-inflammatory, and anticancer drugs .

Pharmacological Research: Stable isotopes of Methyl 2-acetamidoisonicotinate could be employed to elucidate drug metabolism mechanisms, contributing to a better understanding of pharmacokinetics and pharmacodynamics in drug development .

Medical Diagnostics: Topically applied solutions containing Methyl 2-acetamidoisonicotinate have been investigated for their ability to enhance peripheral blood collection, which could be particularly beneficial for patients with difficulties in providing venous blood samples .

Synthetic Chemistry: Research into the uncatalyzed esterification reactions involving Methyl 2-acetamidoisonicotinate has provided insights into reaction mechanisms that could simplify synthetic processes in organic chemistry .

Polymer Chemistry: Computational studies have examined the copolymerization mechanisms involving Methyl 2-acetamidoisonicotinate, shedding light on its role in creating novel polymers with potential applications in various industries .

Eigenschaften

IUPAC Name |

methyl 2-acetamidopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6(12)11-8-5-7(3-4-10-8)9(13)14-2/h3-5H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCIOJMEKSDWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623364 | |

| Record name | Methyl 2-acetamidopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-acetamidoisonicotinate | |

CAS RN |

98953-21-0 | |

| Record name | Methyl 2-acetamidopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

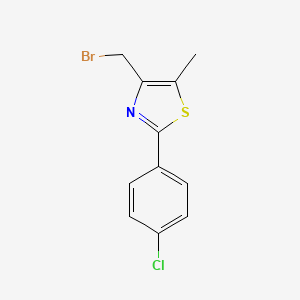

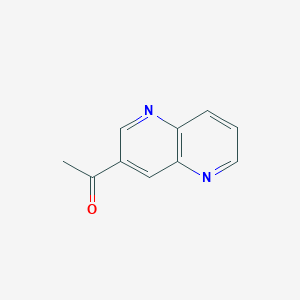

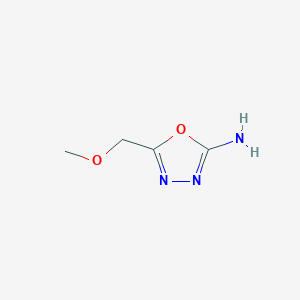

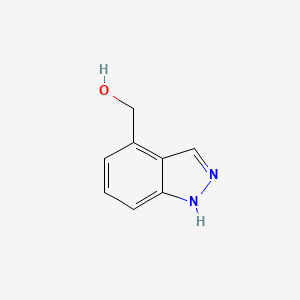

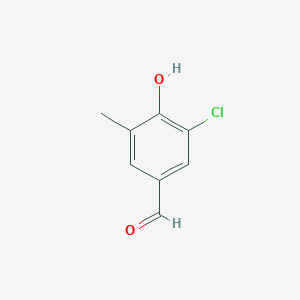

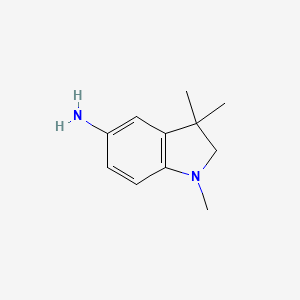

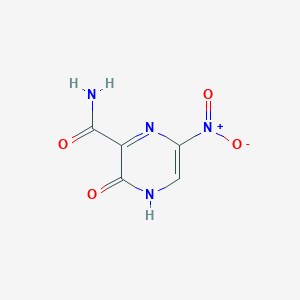

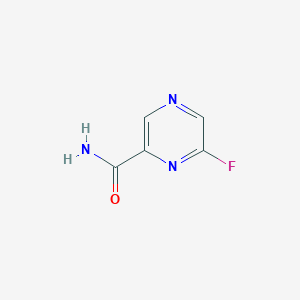

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B1322602.png)

![1H-Pyrrolo[2,3-c]pyridine-3-ethanamine](/img/structure/B1322616.png)

![4-[4-(Benzyloxy)phenoxy]aniline](/img/structure/B1322617.png)